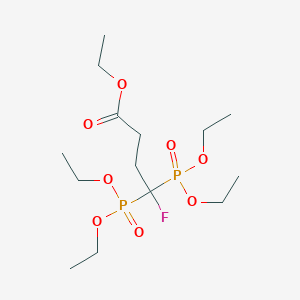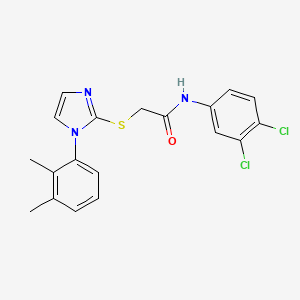![molecular formula C22H26N4O2 B2810860 N-ethyl-2-[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]-N-phenylacetamide CAS No. 915911-37-4](/img/structure/B2810860.png)
N-ethyl-2-[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The preparation of N-ethyl-2-[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]-N-phenylacetamide typically involves the reaction of benzimidazole derivatives with morpholine and subsequent N-ethylation and acetamidation. The synthetic route might include the following steps:
Formation of 2-(morpholin-4-ylmethyl)-1H-benzimidazole: : This can be synthesized by reacting 2-chloromethyl benzimidazole with morpholine under reflux conditions.
N-ethylation: : The product is then subjected to N-ethylation using ethyl iodide or similar alkylating agents in the presence of a base such as potassium carbonate.
Acetamidation: : Finally, the N-ethylated product is reacted with phenylacetyl chloride to yield the target compound.
Industrial Production Methods
On an industrial scale, this synthesis might be optimized for yield and purity by employing catalytic processes and high-efficiency purification methods. The specifics of the conditions would depend on the desired scale and the need to minimize by-products.
化学反応の分析
Types of Reactions
N-ethyl-2-[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]-N-phenylacetamide is capable of undergoing several types of chemical reactions, including:
Oxidation: : May form N-oxides when treated with oxidizing agents like hydrogen peroxide.
Reduction: : Can be reduced using reagents such as sodium borohydride.
Substitution: : Nucleophilic substitution reactions may occur at the benzimidazole or morpholine moieties.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Alkyl halides, acid chlorides, and other electrophiles under basic or neutral conditions.
Major Products Formed
Oxidation: : N-oxides.
Reduction: : Corresponding amines or alcohols depending on the specific structure.
Substitution: : Varied, depending on the nature of the substituents introduced.
科学的研究の応用
Chemistry
Used in catalysis as a ligand due to its nitrogen-rich structure, potentially enhancing the activity and selectivity of various catalytic systems.
Biology
Explored as a potential lead compound for developing new therapeutic agents targeting specific biological pathways due to its ability to interact with proteins and enzymes.
Medicine
Investigated for its potential use in the treatment of various diseases, particularly those involving enzyme inhibition or receptor modulation.
Industry
作用機序
Molecular Targets and Pathways
The exact mechanism of action of N-ethyl-2-[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]-N-phenylacetamide may involve its binding to specific enzymes or receptors, modulating their activity. For example, it could act as an enzyme inhibitor by binding to the active site or an allosteric site, thus altering the enzyme's function.
類似化合物との比較
Similar Compounds
Benzimidazole derivatives: : Share the core structure but with different substituents, resulting in varying biological activities.
Morpholine derivatives: : Used in various medicinal and industrial applications, often for their ability to interact with biological targets.
Phenylacetamide derivatives: : Widely used in pharmaceuticals for their diverse biological activities.
Uniqueness
The combination of the benzimidazole, morpholine, and phenylacetamide moieties in a single molecule provides a unique set of properties that may offer advantages in terms of potency, selectivity, and the ability to engage multiple biological targets simultaneously, which could be advantageous for therapeutic applications.
特性
IUPAC Name |
N-ethyl-2-[2-(morpholin-4-ylmethyl)benzimidazol-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-2-25(18-8-4-3-5-9-18)22(27)17-26-20-11-7-6-10-19(20)23-21(26)16-24-12-14-28-15-13-24/h3-11H,2,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOIJSILDVRGQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2CN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(4-Fluorophenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B2810779.png)
![7-[1-(3-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2810780.png)

![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2810783.png)



![1-((2-chloro-6-fluorobenzyl)thio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2810789.png)





